Mat2A-IN-7: A Comprehensive Technical Guide for Researchers
Mat2A-IN-7: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mat2A-IN-7 is a potent and specific inhibitor of Methionine Adenosyltransferase 2A (MAT2A), an enzyme of significant interest in cancer research, particularly for tumors exhibiting methylthioadenosine phosphorylase (MTAP) deletion. This technical guide provides a detailed overview of the chemical properties, structure, and biological activity of Mat2A-IN-7, also identified as compound 24 in patent WO2021254529A1. The document includes a summary of its quantitative data, a description of its mechanism of action, and generalized experimental protocols for its synthesis and evaluation, compiled from available scientific literature and patent filings.
Chemical Properties and Structure
Mat2A-IN-7 is a small molecule inhibitor with the following chemical properties:
| Property | Value |
| IUPAC Name | 7-(2-chloro-4-fluorophenyl)-5-(trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyridin-2-amine |
| Chemical Formula | C₁₇H₁₃ClF₃N₃O |
| Molecular Weight | 383.75 g/mol |
| CAS Number | 2756458-77-0 |
| Patent Reference | Compound 24 in WO2021254529A1 |
Structure:
The chemical structure of Mat2A-IN-7 consists of a substituted[1][2][3]triazolo[1,5-a]pyridine core.
(Structure image would be placed here in a full whitepaper; for this format, a textual description is provided.)
Mechanism of Action and Signaling Pathway
Mat2A-IN-7 functions as an inhibitor of MAT2A, the enzyme responsible for catalyzing the synthesis of S-adenosylmethionine (SAM) from methionine and ATP. SAM is a universal methyl donor for numerous cellular processes, including DNA, RNA, and protein methylation.
In a significant subset of cancers, the gene encoding for MTAP is deleted. This deletion leads to the accumulation of methylthioadenosine (MTA), a substrate for MTAP. Elevated MTA levels competitively inhibit protein arginine methyltransferase 5 (PRMT5), a key enzyme involved in cell proliferation and survival. Consequently, MTAP-deleted cancer cells become highly dependent on the remaining activity of PRMT5 and, upstream, on the production of SAM by MAT2A.
By inhibiting MAT2A, Mat2A-IN-7 reduces the intracellular concentration of SAM. This further suppresses the already compromised PRMT5 activity in MTAP-deleted cells, leading to synthetic lethality and selective inhibition of cancer cell growth.
Caption: Signaling pathway of MAT2A and the inhibitory effect of Mat2A-IN-7.
Biological Activity
While the specific IC₅₀ value for Mat2A-IN-7 is not publicly available in the referenced search results, it is described as a potent inhibitor of MAT2A.[1] The primary therapeutic application of Mat2A-IN-7 is in the treatment of cancers with MTAP deletion, where it can selectively induce cancer cell death.
Experimental Protocols
The following are generalized experimental protocols based on standard methodologies for the synthesis and evaluation of MAT2A inhibitors. The specific details for Mat2A-IN-7 would be found within the experimental section of patent WO2021254529A1.
Synthesis of Mat2A-IN-7
A plausible synthetic route for Mat2A-IN-7, based on the synthesis of similar[1][2][3]triazolo[1,5-a]pyridine cores, would likely involve a multi-step process culminating in the formation of the substituted heterocyclic system. A general workflow is outlined below.
Caption: Generalized synthetic workflow for Mat2A-IN-7.
Methodology:
-
Condensation: Reaction of a substituted 2-aminopyridine with a suitable reagent to form a hydrazone or a similar intermediate.
-
Cyclization: Intramolecular cyclization of the intermediate, often promoted by an oxidizing agent or heat, to form the[1][2][3]triazolo[1,5-a]pyridine ring system.
-
Functionalization: Introduction of the 2-chloro-4-fluorophenyl and trifluoromethyl groups at the appropriate positions. This may involve coupling reactions such as Suzuki or Buchwald-Hartwig cross-coupling for the aryl group and specific reagents for the trifluoromethyl group.
-
Purification: The final compound would be purified using standard techniques such as column chromatography and recrystallization. Characterization would be performed using methods like NMR, mass spectrometry, and HPLC.
Biochemical MAT2A Inhibition Assay
Objective: To determine the in vitro inhibitory activity of Mat2A-IN-7 against the MAT2A enzyme.
Principle: The activity of MAT2A can be measured by quantifying the production of one of its co-products, pyrophosphate (PPi) or S-adenosylmethionine (SAM).
Generalized Protocol (PPi Detection):
-
Reagents and Materials:
-
Recombinant human MAT2A enzyme
-
ATP
-
L-methionine
-
Assay buffer (e.g., Tris-HCl with MgCl₂ and KCl)
-
PPi detection reagent (e.g., a fluorescent or colorimetric probe that reacts with PPi)
-
Mat2A-IN-7 (dissolved in DMSO)
-
384-well assay plates
-
-
Procedure:
-
Prepare serial dilutions of Mat2A-IN-7 in DMSO.
-
Add a small volume of the diluted inhibitor or DMSO (vehicle control) to the wells of the assay plate.
-
Add the MAT2A enzyme to the wells and incubate for a pre-determined time to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a mixture of ATP and L-methionine.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific duration.
-
Stop the reaction and add the PPi detection reagent.
-
Measure the signal (fluorescence or absorbance) using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Cell-Based Proliferation Assay in MTAP-deficient Cancer Cells
Objective: To evaluate the anti-proliferative effect of Mat2A-IN-7 on cancer cells with and without MTAP deletion.
Principle: The viability of cells after treatment with the inhibitor is assessed using a colorimetric or fluorometric assay that measures metabolic activity (e.g., MTT, MTS, or resazurin reduction) or ATP content.
Generalized Protocol:
-
Cell Lines:
-
MTAP-deficient cancer cell line (e.g., HCT116 MTAP-/-)
-
Isogenic MTAP-proficient cancer cell line (e.g., HCT116 WT) as a control.
-
-
Procedure:
-
Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of Mat2A-IN-7 (and a vehicle control) for a specified period (e.g., 72 hours).
-
Add the viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.
-
Solubilize the formazan crystals (for MTT assay) and measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition) for each cell line.
-
Conclusion
Mat2A-IN-7 is a promising MAT2A inhibitor with potential for the targeted therapy of MTAP-deficient cancers. Its mechanism of action, leveraging the principle of synthetic lethality, offers a selective approach to cancer treatment. The information provided in this guide serves as a foundational resource for researchers interested in the further investigation and development of Mat2A-IN-7 and similar compounds. For detailed experimental procedures and specific quantitative data, direct reference to the patent WO2021254529A1 is recommended.
